![molecular formula C17H26N2O B14186199 (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide CAS No. 869993-19-1](/img/structure/B14186199.png)
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide is a chiral compound with a unique structure that includes an amino group, a phenylcyclopropyl group, and an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide typically involves the following steps:
Formation of the phenylcyclopropyl group: This can be achieved through a cyclopropanation reaction, where a phenyl group is introduced to a cyclopropane ring.
Attachment of the octanamide chain: This step involves the formation of an amide bond between the cyclopropyl group and an octanoic acid derivative.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]hexanamide: Similar structure with a shorter alkyl chain.
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]decanamide: Similar structure with a longer alkyl chain.
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide: Similar structure with an even shorter alkyl chain.
Uniqueness
The uniqueness of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
869993-19-1 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-8-11-15(18)17(20)19-16-12-14(16)13-9-6-5-7-10-13/h5-7,9-10,14-16H,2-4,8,11-12,18H2,1H3,(H,19,20)/t14-,15+,16+/m1/s1 |
InChI Key |
FJFCIAJLHDDRDT-PMPSAXMXSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2)N |
Canonical SMILES |
CCCCCCC(C(=O)NC1CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


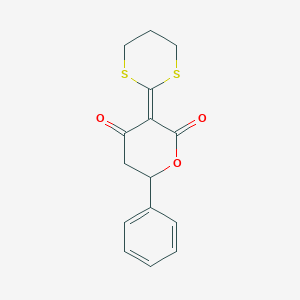
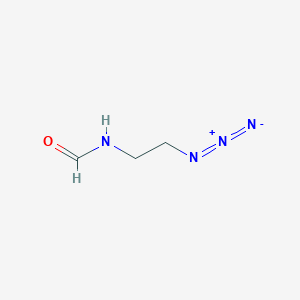
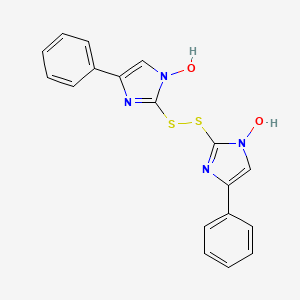
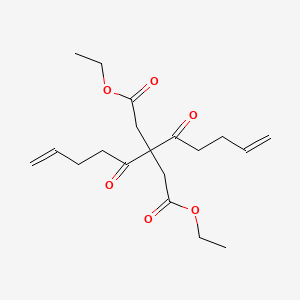
![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
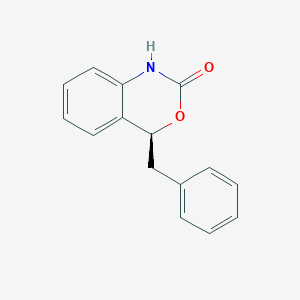
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)

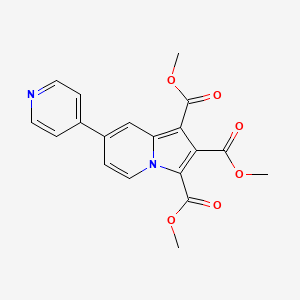
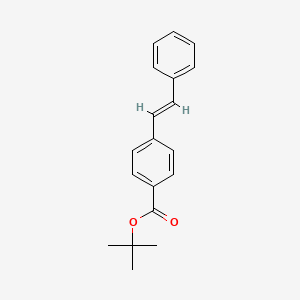
![Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-](/img/structure/B14186190.png)
